molecular formula C16H9NO B8629382 10-Formylanthracene-9-carbonitrile CAS No. 93496-78-7

10-Formylanthracene-9-carbonitrile

Cat. No.: B8629382
CAS No.: 93496-78-7
M. Wt: 231.25 g/mol
InChI Key: WQPWBUMSUOZDCQ-UHFFFAOYSA-N
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Description

10-Formylanthracene-9-carbonitrile is a useful research compound. Its molecular formula is C16H9NO and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

93496-78-7

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

10-formylanthracene-9-carbonitrile

InChI

InChI=1S/C16H9NO/c17-9-15-11-5-1-3-7-13(11)16(10-18)14-8-4-2-6-12(14)15/h1-8,10H

InChI Key

WQPWBUMSUOZDCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

DMAC (N,N-dimethylacetamide) was used as a solvent. As reaction is oxygen sensitive, DMAC was placed in three-necked round-bottomed flask equipped with a three-way stopcock with a vacuum line attached on one side and an ultra-dry N2 filled balloon on the other side. With this setup, the flask headspace could be readily evacuated and nitrogen gas admitted to the evacuated space. Thus, DMAC was kept under a N2 environment. To the three-necked flask Bromoaldehyde 6 (25 mg, 0.088 mmol), Zn(CN)2 (18.5 mg, 0.157 mmol), Pd2(dba)3 (2.09 mg, 0.002 mmol), Zn dust (1 mg, 0.022 mmol) were weighed out and flask was evacuated and N2 gas was allowed to enter the flask via adjustment of the three way stopcock. DMAC (4 mL) was added to the flask via a syringe keeping the flask under vacuum. t-Butyl phosphine (1.77 mg, 0.009 mmol) was added via syringe. The whole assembly was transferred in an oil bath at 80° C. and let the reaction stir at 80° C. for three hours. After monitoring the consumption of 6 by TLC (40% CH2Cl2/Hexane), EtOAc (20 mL) was added to the reaction mixture and crude reaction mixture was washed with saturated solution of K2CO3, and the organic layer was separated and washed with saturated solution of NH4Cl. The EtOAc layer was dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give yellow solid 7 in 89% yield by NMR.
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25 mg
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1.77 mg
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Zn(CN)2
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18.5 mg
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2.09 mg
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1 mg
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Yield
89%

Synthesis routes and methods II

Procedure details

A 250 mL 2-neck round bottom flask fitted with thermometer, condenser, N2 inlet and bubbler, and stirring bar was charged with 10-chloro-9-anthraldehyde (Aldrich, 5 g, 21 mmol, CuCN (Fisher Scientific Company, 711 Forbes Ave., Pittsburgh, PA, 15219, 2.14 g, 24 mmol), N-methylpyrrolidinone (100 mL), DMF (15 mL), and bis(triphenylphosphine)palladium dichloride (Fluka, 0.08 g, 0.1 mmol). The mixture was warmed to 170° and stirred 15 h under N2. After 1.5 h, the mixture became homogeneous. The reaction was cooled to 70° and poured into a solution composed of 16 g of FeCl3.6H2O, (Mallinckrodt), 70 mL of 1.0M HCl and 400 mL H2O. The resulting mixture was stirred at 60°-70° for 1 h, filtered and a crude orange solid isolated. This material was dissolved in 1 L of hot PhCH3 and passed through a small plug (100 g) of SiO2. The filtrate was then concentrated to 75 mL and diluted with hexane (200 mL). The orange solid which formed was collected by filtration and dried at 50° to give 3.17 g (68%) of 10-formyl-9-anthracenecarbonitrile mp 270°-275°, (C, H, N).
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CuCN
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0.08 g
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15 mL
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100 mL
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FeCl3.6H2O
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70 mL
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SiO2
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100 g
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1 L
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400 mL
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